(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Description
The compound (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a highly complex glycoside derived from a steroid-like cyclopenta[a]phenanthrene core. Its structure features multiple hydroxyl groups, a branched alkyl chain (6-methylhept-5-en-2-yl), and two glycosidic oxane (pyranose) rings. The compound’s stereochemistry and substitution patterns are critical to its biological activity, particularly its interactions with enzymes and receptors such as Cathepsin D (90.31% activity) and Estrogen Receptor Beta (89.86%) .
Properties
IUPAC Name |
2-[4,5-dihydroxy-2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXIFXNRCLMQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ginsenoside Rg3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14197-60-5 | |
| Record name | Ginsenoside Rg3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Activity
The compound , (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol , is a complex organic molecule with notable biological activities. This article will delve into its biological properties based on existing literature and research findings.
Structural Overview
This compound features multiple hydroxyl groups and a cyclopenta[a]phenanthrene core structure. Its intricate stereochemistry and functional groups suggest potential interactions with biological systems that can lead to various pharmacological effects.
1. Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. For instance:
- Mechanism : The presence of hydroxyl groups allows for effective scavenging of free radicals.
- Findings : Studies have shown that derivatives of this compound can reduce oxidative stress markers in cellular models .
2. Antimicrobial Properties
The compound has been evaluated for antimicrobial activity against various pathogens:
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Moderate to high inhibition |
| Fungi | Effective against specific strains |
| Viruses | Limited antiviral activity |
- Case Study : A study demonstrated that similar compounds inhibited the growth of Staphylococcus aureus and Candida albicans, showing promise as a natural antimicrobial agent .
3. Anti-inflammatory Effects
Inflammation is a key factor in many diseases. Compounds of this nature have been studied for their ability to modulate inflammatory pathways:
- Mechanism : They may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : In vitro studies have indicated a reduction in TNF-alpha production when cells were treated with related compounds.
4. Potential Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties:
- Mechanism : It may induce apoptosis in cancer cells through various pathways.
- Findings : In vitro assays have shown that similar structures can inhibit cell proliferation in breast and prostate cancer cell lines .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for evaluating its therapeutic potential:
| Parameter | Value/Description |
|---|---|
| Absorption | Moderate; affected by solubility |
| Distribution | Wide distribution due to lipophilicity |
| Metabolism | Primarily hepatic; involves phase I and II reactions |
| Excretion | Renal excretion of metabolites |
Toxicological studies indicate that while the compound shows promise in therapeutic applications, further research is required to establish safety profiles and potential side effects.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antioxidant Activity : Research indicates that triterpene glycosides exhibit antioxidant properties that can protect cells from oxidative stress. This makes them candidates for developing supplements aimed at reducing oxidative damage in various diseases .
- Anti-inflammatory Effects : Studies have shown that compounds like this one can modulate inflammatory pathways. They may be useful in treating conditions such as arthritis and other inflammatory disorders .
-
Pharmacology
- Cardiovascular Health : Certain derivatives of this compound have been studied for their effects on cardiovascular health. They may help improve blood circulation and reduce the risk of cardiovascular diseases by modulating lipid profiles and enhancing endothelial function .
- Neuroprotective Properties : There is emerging evidence that triterpene glycosides can provide neuroprotection in models of neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances their potential therapeutic applications in conditions like Alzheimer's disease .
-
Nutraceuticals
- Natural Sweeteners : This compound has been explored as a natural sweetener due to its glycosidic nature. It may serve as a low-calorie alternative to sugar in food products without compromising taste .
- Dietary Supplements : Given its bioactive properties, it is being investigated for inclusion in dietary supplements aimed at promoting overall health and wellness .
Case Studies
- Study on Antioxidant Properties
- Clinical Trials for Cardiovascular Benefits
- Neuroprotective Effects in Animal Models
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Cyclopenta[a]Phenanthrene Derivatives
The cyclopenta[a]phenanthrene backbone is shared with other steroid-derived compounds. For example:
- (3R,5S,6S,8S,9S,10R,13S,14S,17S)-6-Hydroxy-10,13-Dimethyl-17-(Pyridin-3-yl)Hexadecahydro-1H-Cyclopenta[a]Phenanthren-3-yl Acetate ():
This derivative replaces the hydroxylated alkyl chain with a pyridin-3-yl group and lacks glycosidic moieties. Its bioactivity is primarily directed toward hormone receptors, with reduced solubility due to the absence of polar sugar units.
- (2S,3R,4S,5S,6R)-2-(((3R,6R)-6-((3S,8S,9R,10R,11R,13R,14S,17R)-3,11-Dihydroxy-4,4,9,13,14-Pentamethyltetradecahydro-1H-Cyclopenta[a]Phenanthren-17-yl)-2-Hydroxy-2-Methylheptan-3-yl)Oxy)-6-((((2R,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Tetrahydro-2H-Pyran-2-yl)Oxy)Methyl)Tetrahydro-2H-Pyran-3,4,5-Triol ():
This compound shares the glycosidic oxane rings and cyclopenta[a]phenanthrene core but differs in methylation patterns (4,4,9,13,14-pentamethyl vs. 4,4,8,10,14-pentamethyl). Its storage requirement (−20°C) highlights stability challenges common to glycosides .
Table 1: Structural Comparison of Cyclopenta[a]Phenanthrene Derivatives
*Estimated based on structural analogs.
Glycosidic Compounds
Glycosides with similar complexity include:
- (2S,3S,4S,5R,6S)-6-[2-(3,4-Dihydroxyphenyl)-5-Hydroxy-4-Oxochromen-7-yl]Oxy-3,4,5-Trihydroxyoxane-2-Carboxylic Acid (): Identified in Pleurothallis species, this flavonoid glycoside lacks the steroid core but shares the oxane ring and hydroxylation pattern. Its antioxidant properties contrast with the enzymatic targeting of the target compound .
- Glc-Glc-Octadecatrienoyl-sn-Glycerol (): A glycolipid with twin glucose units, emphasizing the role of glycosylation in enhancing solubility and membrane interaction, a feature shared with the target compound .
Analytical Techniques for Characterization
The compound’s structural elucidation relies on advanced methods:
- HPLC-LTQ-Orbitrap-MS/MS (): Used to identify 92 compounds in plant extracts, including glycosides, via exact mass and fragmentation patterns.
- 2D-HPTLC (): Critical for resolving complex mixtures in Populus bud extracts, applicable to compare glycosidic profiles.
- Tandem Mass Spectrometry (): Enables confident identification of glycosidic linkages and stereochemistry in fingerprints.
Challenges in Research and Development
Preparation Methods
Silyl Ether Preparation and Coupling Reactions
The foundational method for synthesizing steroidal glycosides involves the use of silyl-protected steroid intermediates to enhance reactivity and anomeric selectivity. In this approach, the 3-hydroxyl group of the steroidal aglycone (e.g., tigogenin or hecogenin) is converted to a trisubstituted silyl ether using reagents such as trimethylsilyl trifluoromethanesulfonate in the presence of triethylamine at temperatures below 10°C. This step prevents unwanted side reactions during subsequent glycosylation.
The silyl ether is then coupled with a peracyl glycosyl halide (e.g., α-D-cellobiose octaacetate bromide) in anhydrous acetonitrile or methylene chloride. Silver carbonate or stannic chloride serves as a catalyst, facilitating the formation of the β-glycosidic bond with >95% anomeric purity. Optimal reaction conditions involve refluxing the mixture at 65–80°C for 1.5–6 hours under nitrogen, followed by aqueous workup to isolate the peracyl glycoside intermediate.
Key Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 50–80°C |
| Catalyst | Ag₂CO₃ or SnCl₄ |
| Solvent | CH₃CN or CH₂Cl₂ |
| Reaction Time | 1.5–6 hours |
| Anomeric Selectivity | β/α ratio >20:1 |
Hydrolysis and Final Deprotection
The peracyl glycoside intermediate undergoes selective hydrolysis to remove acetyl groups while preserving the glycosidic bond. This is achieved using methanolic sodium methoxide at 0–5°C, yielding the target compound with free hydroxyl groups. Precipitation from aqueous ethanol (25–75% v/v) followed by recrystallization in CH₂Cl₂/ethanol mixtures enhances purity to >98%.
Enzymatic Glycosylation Using UGT-1 Transferase
Substrate Specificity and Reaction Optimization
The UGT-1 enzyme from Bacillus species catalyzes the transfer of glucose to terminal hydroxyl groups of steroidal substrates. Testosterone, nandrolone, and corticosterone are glucosylated at C17, C19, and C21 positions, respectively, with conversion rates ranging from 13.6% to 14.3% under optimized conditions. The reaction buffer (pH 7.4, 25°C) contains UDP-glucose as the sugar donor, MgCl₂ as a cofactor, and 0.1 mM dithiothreitol to stabilize the enzyme.
Enzymatic Conversion Rates
| Substrate | Conversion Rate (%) |
|---|---|
| Testosterone | 14.3 |
| Nandrolone | 14.1 |
| Cortisone | 13.7 |
| Prednisone | 13.6 |
Structural Elucidation of Glycosides
UPLC-ESI-Q-TOF-HRMS analysis confirms mono-glucosylation, with product masses matching theoretical values (e.g., m/z 451.2691 for testosterone glucoside). Nuclear Overhauser effect spectroscopy (ROESY) and heteronuclear multiple bond correlation (HMBC) NMR experiments verify β-configuration at the glycosidic bond.
Palladium-Catalyzed Neoglycoside Synthesis
Glycosidation and Subsequent Modifications
K-strophanthidin derivatives are synthesized via Pd₂(dba)₃CHCl₃-catalyzed coupling with Boc-protected pyranones (Scheme 2 in). The reaction proceeds in tetrahydrofuran at 45°C for 12 hours, yielding O-glycosides with 67–85% diastereomeric excess. Luche reduction (NaBH₄/CeCl₃) of the aldehyde intermediate followed by dihydroxylation with OsO₄/N-methylmorpholine N-oxide generates diol derivatives.
Lactone Ring Modifications
Aldol condensation of k-strophanthidin with benzaldehyde produces a benzylidene intermediate, which is coupled with pyranones to form C21-modified glycosides. These derivatives exhibit altered binding affinities for Na⁺/K⁺-ATPase, highlighting structure-activity relationships.
Isolation and Purification Techniques
Precipitation and Crystallization
Crude reaction mixtures are precipitated by adding 25–75% aqueous ethanol, reducing acetonitrile content. Crystallization from hot 2B-ethanol yields needle-like crystals, while CH₂Cl₂/ethanol recrystallization removes residual trialkylamine salts.
Chromatographic Methods
Silica gel chromatography (ethyl acetate/hexanes, 1:1) resolves α/β anomers, while reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates diastereomers.
Comparative Analysis of Synthetic Routes
Yield and Purity
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Chemical Glycosylation | 78–85 | >98 |
| Enzymatic | 13–14 | 95 |
| Pd-Catalyzed | 67–85 | 97 |
Environmental and Scalability Considerations
Chemical methods require hazardous solvents (CH₂Cl₂) but offer high throughput. Enzymatic routes are aqueous-based but suffer from low conversion rates. Pd-catalyzed synthesis balances scalability and stereoselectivity but incurs higher costs due to noble metal catalysts .
Q & A
Q. What spectroscopic methods are most effective for confirming the stereochemical configuration of this compound?
High-resolution NMR (1H and 13C) is essential, with emphasis on coupling constants and nuclear Overhauser effect (NOE) to distinguish axial/equatorial substituents in the glycosidic and steroidal moieties. 2D techniques like COSY and HSQC resolve signal overlap in sugar rings, while ROESY correlations clarify spatial proximity of hydroxyl groups. Elemental analysis validates stoichiometry, as demonstrated in studies achieving <1% deviation between theoretical and observed C/H ratios .
Q. What are the key challenges in synthesizing the glycosidic linkages in this compound?
Glycosylation reactions require stringent control of anomeric selectivity and protecting group strategies. For example, benzyl or tert-butyldimethylsilyl (TBDMS) groups are used to shield hydroxyls during coupling. Post-synthesis, flash chromatography with gradients of ethyl acetate/methanol (8:2 to 7:3) achieves >95% purity, as reported in analogous syntheses .
Q. Which analytical techniques are recommended to assess purity post-synthesis?
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) combined with evaporative light scattering detection (ELSD) identifies impurities. NMR integration ratios (e.g., aromatic vs. aliphatic protons) and melting point consistency further confirm purity. Elemental analysis discrepancies >0.3% warrant re-purification .
Q. How does the compound’s molecular weight influence purification strategies?
With a molecular weight of 801.01 g/mol (C42H72O14), size-exclusion chromatography (Sephadex LH-20) effectively separates it from smaller byproducts. Solubility in polar aprotic solvents (e.g., DMSO) at -20°C storage conditions minimizes degradation during isolation .
Q. Which spectral databases are reliable for comparing experimental NMR data?
PubChem’s computed InChI and stereodescriptors (e.g., MYBAONSAUGZRAX-FWNGCMMMSA-N) provide reference spectra. Cross-referencing with the Biological Magnetic Resonance Data Bank (BMRB) ensures alignment of chemical shifts in steroidal environments .
Advanced Research Questions
Q. How can factorial design optimize studies on substituent effects for pharmacological activity?
A 2k factorial design evaluates variables like hydroxyl group methylation or sugar chain length. For instance, varying the cyclopenta[a]phenanthrene methyl groups (4,4,8,10,14-pentamethyl) and measuring IC50 in receptor-binding assays identifies synergistic interactions. Response surface methodology (RSM) models dose-response curves .
Q. What computational approaches integrate with experimental data to predict biological interactions?
Molecular dynamics (MD) simulations using AMBER or CHARMM force fields model the compound’s aglycone flexibility in lipid bilayers. COMSOL Multiphysics couples these results with experimental binding kinetics (e.g., SPR data) to refine free energy calculations (ΔG) .
Q. How can researchers resolve contradictions in bioactivity data across cell lines?
Establish a unified assay protocol (e.g., ATP-based viability tests with Z’-factor >0.5) to minimize variability. Meta-analysis of dose-response curves (e.g., Hill slopes) across studies identifies cell-specific factors like efflux pump expression. Theoretical frameworks linking steroidal hydrophobicity to membrane permeability guide mechanistic hypotheses .
Q. What strategies mitigate oxidative degradation during stability studies?
Accelerated stability testing under ICH Q1A guidelines (40°C/75% RH) with HPLC monitoring. Lyophilization in presence of cryoprotectants (trehalose) reduces hydroxyl group reactivity. LC-MS/MS identifies degradation products, such as oxidized heptenyl side chains, informing storage at -20°C in argon-sealed vials .
Q. How can isotope labeling track metabolic pathways without altering bioactivity?
Incorporate 13C at the C-17 hydroxyheptenyl position via enzymatic glycosylation with labeled UDP-sugars. MALDI-TOF imaging in tissue sections quantifies distribution, while comparative NMR confirms retained stereochemistry and activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
